N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H17N3O4/c1-10(19)16-11-3-5-12(6-4-11)17-14(20)8-7-13-9-15(21-2)18-22-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
JDMVWGYRZQKUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The synthesis typically begins with the construction of the 3-methoxy-1,2-oxazol-5-yl moiety. A common approach involves cyclization of β-keto esters with hydroxylamine derivatives under acidic conditions. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol to form the oxazole ring, followed by methoxy group introduction via alkylation with methyl iodide in the presence of a base such as potassium carbonate.
The propanamide backbone is synthesized through a coupling reaction between 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid and 4-(acetylamino)aniline. Carbodiimide-mediated coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed, often with N-hydroxysuccinimide (NHS) to enhance reactivity. A representative reaction sequence is:
Reaction yields for this step range from 65% to 78% depending on solvent polarity and temperature.
Alternative Pathways
Patent WO2001012189A1 describes a divergent strategy where the oxazole ring is formed in situ during the final coupling step. This method involves reacting 3-(methoxyimino)propanoic acid with 4-(acetylamino)aniline in the presence of a dehydrating agent like phosphorus oxychloride, achieving a 60% yield. However, this route requires stringent moisture control to prevent hydrolysis of intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for the amidation step due to their ability to stabilize charged intermediates. Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions like oxazole ring decomposition.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/DCM (anhydrous) | Maximizes coupling efficiency |
| Temperature | 40–50°C | Balances rate and stability |
| Coupling Agent | EDC/NHS | 75–80% activation efficiency |
| Reaction Time | 12–18 hours | Prevents over-activation |
Purification Techniques
Crude product purification often involves sequential solvent extraction and column chromatography. Silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water mixtures (7:3 v/v) yields crystals with >95% purity.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.45 (s, 1H, oxazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH3), 2.94 (t, J = 7.2 Hz, 2H, CH2), 2.62 (t, J = 7.2 Hz, 2H, CH2), 2.05 (s, 3H, COCH3).
-
¹³C NMR (100 MHz, DMSO-d6): δ 171.2 (CONH), 162.4 (oxazole-C), 142.1 (Ar-C), 126.8 (oxazole-CH), 119.4 (Ar-CH), 56.3 (OCH3), 35.1 (CH2), 24.8 (COCH3).
High-Performance Liquid Chromatography (HPLC):
-
Retention time: 12.7 min (C18 column, acetonitrile/water 55:45, 1.0 mL/min).
-
Purity: ≥98% (UV detection at 254 nm).
Challenges and Mitigation Strategies
Oxazole Ring Stability
The 3-methoxy-1,2-oxazol-5-yl group is prone to hydrolytic degradation under strongly acidic or basic conditions. Maintaining a pH range of 6–8 during synthesis and storage is critical. Addition of radical scavengers like butylated hydroxytoluene (BHT) at 0.1% w/w suppresses oxidative decomposition.
Byproduct Formation
Common byproducts include:
-
N-Acetylated intermediates: Result from incomplete coupling; mitigated by excess EDC/NHS.
-
Oxazole ring-opened derivatives: Minimized by avoiding aqueous workup at elevated temperatures.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance heat and mass transfer. A patent by VulcanChem (WO2024080900A1) discloses a pilot-scale process achieving 85% yield with a throughput of 1.2 kg/day. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The acetylamino group and oxazole ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Key Comparative Insights
Oxazole Substitution: The methoxy group in the target compound (vs. Chloro substituents enhance lipophilicity, favoring membrane permeability but reducing solubility. The imidazole carbonyl in introduces additional hydrogen-bond acceptor sites, which may improve target binding specificity compared to the target's acetamido group.
Quinazolinone in provides a fused heterocyclic system with known pharmacological relevance (e.g., kinase inhibition), suggesting divergent biological targets compared to the target compound.
Physicochemical Properties :
- The target’s molecular weight (~304) is lower than (354) and 10 (429), implying better bioavailability and absorption.
- LogP Predictions : Methoxy groups (target) reduce LogP vs. chloro substituents (), aligning with higher polarity. (LogP 2.14) supports this trend for acetamido-containing propanamides.
Synthetic Accessibility :
- Analogous compounds (e.g., ) were synthesized via oxazolone intermediates in acetic acid/sodium acetate, suggesting feasible routes for the target. However, complex substituents (e.g., ) may require multi-step protocols.
Biological Activity
N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C15H17N3O4, with a molecular weight of approximately 303.31 g/mol. This compound contains an acetylamino group, a methoxy-substituted oxazole ring, and a propanamide backbone, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
- Acetylamino Group : This functional group is known for its role in enhancing solubility and bioavailability.
- Methoxy Group : The presence of the methoxy group can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
- Oxazole Ring : This heterocyclic structure is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C15H17N3O4 |
| Molecular Weight | 303.31 g/mol |
| Functional Groups | Acetylamino, Methoxy, Oxazole |
| Chemical Class | Organic Compound |
The biological activity of this compound may involve interactions with specific enzymes or receptors. Compounds with similar structures have shown potential in various therapeutic areas:
- Antimicrobial Activity : Similar oxazole derivatives have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Effects : The acetylamino group may enhance anti-inflammatory properties by modulating pathways associated with inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
Case Studies and Research Findings
Research has indicated that compounds structurally related to this compound exhibit significant biological activity. For instance:
- A study on similar acetamides revealed their efficacy in inhibiting urease activity, which is crucial for treating infections caused by urease-producing bacteria .
- Another investigation highlighted the potential of oxazole derivatives in reducing inflammation markers in cellular models .
Table 2: Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Enzyme Inhibition | Significant inhibition of urease activity |
Q & A
Q. What are the key considerations for synthesizing N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide in laboratory settings?
- Methodological Answer : Synthesis involves multi-step protocols, including cyclization of hydrazides with carboxylic acid derivatives to form the oxazole core, followed by amidation reactions. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., DMF or dioxane), and stoichiometric ratios of reagents like chloroacetyl chloride. Purification often requires recrystallization from ethanol-DMF mixtures . Triethylamine is commonly used as a base to neutralize HCl byproducts during amide bond formation .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs NMR (1H/13C) to verify the oxazole ring protons (δ 6.8–7.2 ppm) and acetyl group (δ 2.1–2.3 ppm). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while mass spectrometry (ESI+) confirms the molecular ion peak [M+H]+ at m/z 358.3. FT-IR identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Begin with broad-spectrum antimicrobial assays (MIC determination via broth microdilution against S. aureus and E. coli). For enzyme inhibition studies, use fluorogenic substrates (e.g., β-lactamase or kinase assays). Cytotoxicity screening in HEK-293 or HepG2 cells (MTT assay) establishes baseline safety profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum protein content). Standardize protocols using CLSI guidelines for antimicrobial tests. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with structurally analogous compounds (e.g., oxadiazole derivatives) to identify SAR trends .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve solubility via prodrug approaches (e.g., esterification of the methoxy group). Enhance metabolic stability by replacing the acetyl group with a trifluoroacetyl moiety. Use molecular dynamics simulations to predict CYP450 interactions. In vivo bioavailability studies in rodents should monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Perform docking studies (AutoDock Vina) against crystallized targets (e.g., EGFR or PARP). Use QSAR models to correlate substituent electronegativity with IC50 values. Validate predictions with free-energy perturbation (FEP) calculations. Prioritize derivatives with >10-fold selectivity over off-targets in panel screening .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data from enzyme inhibition assays?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill coefficients. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For nonlinear kinetics, apply the Michaelis-Menten equation with Bayesian parameter estimation .
Q. How should researchers address batch-to-batch variability in compound purity during long-term studies?
- Methodological Answer : Implement QC/QA protocols : (1) routine HPLC analysis with reference standards, (2) accelerated stability testing (40°C/75% RH for 6 months), and (3) NMR spiking to detect degradation products. Store aliquots under argon at -80°C to minimize hydrolysis of the oxazole ring .
Comparative and Mechanistic Studies
Q. How does the compound’s activity compare to structurally similar oxazole derivatives?
- Methodological Answer : Construct a SAR table (example below) comparing substituents, logP values, and IC50 data. Highlight that the 3-methoxy group enhances membrane permeability (logP = 2.8) versus chloro-substituted analogs (logP = 3.5). Use scaffold-hopping to explore thiazole or triazole replacements .
| Compound | Substituent (R) | logP | IC50 (EGFR, nM) |
|---|---|---|---|
| Target Compound | 3-OCH3 | 2.8 | 48 |
| Analog 1 (Benchmark) | 4-Cl | 3.5 | 120 |
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
- Methodological Answer :
Conduct RNA-seq to identify differentially expressed genes post-treatment. Use CRISPR-Cas9 knockout libraries to validate target pathways. For covalent binders, perform LC-MS/MS-based chemoproteomics to map adduct formation. Confirm findings with cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
